molecular formula C11H11BrO5 B1456099 Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate CAS No. 160668-28-0

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B1456099
CAS No.: 160668-28-0
M. Wt: 303.11 g/mol
InChI Key: MHPHCMBOWORGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate (CAS: 2703756-39-0) is a brominated aromatic ester with the molecular formula C₁₂H₁₃BrO₅ and a molecular weight of 317.13 g/mol . Structurally, it features a benzoate core substituted with:

  • A bromo group at the 5-position.
  • A 2-(2-methoxy-2-oxoethoxy) group at the 2-position, comprising an ethoxy linker terminated by a methoxycarbonyl moiety.

This compound is typically stored under dry, sealed conditions at room temperature and is used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry . Its structural complexity, combining halogen and ester functionalities, makes it a valuable precursor for further functionalization.

Properties

IUPAC Name

methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPHCMBOWORGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Preparation Method: Esterification

The most established method to prepare methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is through an esterification reaction involving 5-bromo-2-hydroxybenzoic acid and methoxyacetic acid.

Key Reaction Details:

Reactants Catalyst Conditions Yield/Notes
5-bromo-2-hydroxybenzoic acid Sulfuric acid or HCl Acidic conditions, reflux, stirring, controlled temperature High yield; solid product typically obtained
Methoxyacetic acid
  • The reaction proceeds by activating the carboxylic acid group of 5-bromo-2-hydroxybenzoic acid under acidic conditions to form the ester linkage with methoxyacetic acid.
  • Strong acids such as sulfuric acid or hydrochloric acid act as catalysts to protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the hydroxyl group.
  • Refluxing the mixture ensures sufficient energy for the reaction to proceed efficiently.
  • The product is isolated by standard purification techniques such as crystallization or extraction.

This method is widely reported in chemical supplier documentation and aligns with classical esterification protocols.

Alternative Synthetic Routes and Related Preparations

While direct esterification is the primary method, related literature suggests variations and alternative approaches:

  • Use of Acid Chlorides: Conversion of 5-bromo-2-hydroxybenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) followed by reaction with methoxyacetic acid or its derivatives can enhance reactivity and yield.
  • Coupling Reactions: In some cases, coupling agents such as WSC/HOBt (water-soluble carbodiimide and hydroxybenzotriazole) facilitate ester bond formation under milder conditions, especially when sensitive functional groups are present.
  • Protecting Group Strategies: For complex molecules, protecting groups may be introduced to prevent side reactions during esterification, later removed to yield the target ester.

Mechanistic Insights

  • The esterification mechanism involves protonation of the carboxyl group, nucleophilic attack by the hydroxyl oxygen of methoxyacetic acid, formation of a tetrahedral intermediate, and elimination of water to form the ester bond.
  • The bromine substituent on the aromatic ring influences electronic properties, potentially affecting reaction rate and selectivity.
  • The methoxycarbonyl moiety contributes to the reactivity and solubility of the compound.

Data Table Summarizing Preparation Conditions

Parameter Typical Values/Conditions Comments
Starting materials 5-bromo-2-hydroxybenzoic acid, methoxyacetic acid Commercially available or synthesized
Catalyst H2SO4 or HCl (concentrated) Acid catalyst for esterification
Temperature Reflux (~100-120 °C depending on solvent) Ensures reaction completion
Reaction time Several hours (4-12 h) Optimized based on scale and purity
Solvent Often neat or with inert solvents (e.g., toluene) Facilitates reflux and product isolation
Work-up Neutralization, extraction, crystallization Standard purification methods
Yield Typically high (>80%) Depends on purity of starting materials

Research Findings and Optimization Studies

  • Studies have shown that the choice of acid catalyst affects both the reaction rate and yield. Sulfuric acid tends to give higher yields but requires careful handling due to its corrosiveness.
  • Temperature control is critical; excessive heat can lead to side reactions such as hydrolysis or decomposition.
  • Use of dehydrating agents or azeotropic removal of water during reflux can drive the equilibrium toward ester formation.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Benzoate Esters

Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33)
  • Structure: Shares the bromo and methoxycarbonyl groups but replaces the ethoxy linker with a cyclohexylamino group.
  • Synthesis : Prepared via reactions involving methyl bromobenzoate and methoxycarbonyl cyclohexane derivatives in THF .
  • Application : Serves as a chiral intermediate in medicinal chemistry, with stereoisomers characterized by HR-MS and NMR .
Methyl 5-Bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate
  • Structure: Features a quinoline moiety attached via a methoxy group at the 2-position.
  • Crystallography : Crystallizes in space group P2₁/n with π-π stacking interactions influencing supramolecular assembly .

Ester Group Variations

Methyl Benzoate
  • Structure : Simplest benzoate ester (methyl ester of benzoic acid).
  • Properties : Used as a solvent surrogate for polyethylene terephthalate (PET) in dye studies due to its polarity and solvatochromic effects .
  • Solubility : High solubility in organic solvents like ethyl acetate, contrasting with the brominated target compound, which likely has reduced solubility due to its larger size and bromine substituent .
Ethyl 2-Methoxybenzoate
  • Structure : Ethyl ester with a methoxy group at the 2-position.
  • Applications : Used in flavoring agents and fragrances, leveraging its balsamic odor .
  • Regulatory Status : Complies with JECFA and FCC standards for food additives, unlike brominated derivatives, which lack regulatory approval for consumption .

Halogen-Substituted Benzoates

Methyl 5-Iodo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (34)
  • Synthesis : Analogous to compound 33 but substitutes bromine with iodine, increasing molecular weight and polarizability .
  • Comparison : Iodine’s larger atomic radius may enhance steric hindrance and alter electronic properties compared to bromine .
Methyl 2-Chlorobenzoate
  • Structure : Chlorine substituent at the 2-position.
  • Toxicity : Acute toxicity data (e.g., LD₅₀) are well-documented for chlorinated benzoates, whereas brominated analogs like the target compound may exhibit distinct toxicological profiles due to differences in halogen electronegativity and metabolic pathways .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends Applications References
This compound 317.13 Br, 2-(methoxycarbonyl)ethoxy Moderate in organic solvents Pharmaceutical intermediate
Methyl Benzoate 136.15 None High in organic solvents Solvent, fragrance
Ethyl 2-Methoxybenzoate 180.20 2-methoxy, ethyl ester High in ethanol Food additive, flavoring
Methyl 5-Bromo-2-hydroxy-3-methoxybenzoate 261.07 Br, 2-hydroxy, 3-methoxy Low (polar protic solvents) Unknown

Biological Activity

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzoate structure. The synthesis typically involves esterification of 5-bromo-2-hydroxybenzoic acid with methoxyacetic acid under acidic conditions, often using sulfuric acid as a catalyst. The product is purified through recrystallization, ensuring high yield and purity.

The biological activity of this compound primarily revolves around its interaction with enzymes and proteins. The bromine atom and the ester functional group are crucial for binding to specific molecular targets, potentially inhibiting or modulating their activity. This compound has been investigated for its role in enzyme inhibition, particularly in studies related to protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to interact with various enzymes involved in metabolic pathways, leading to potential applications in drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. For instance, it has been evaluated against several bacterial strains, showing promising results in inhibiting growth.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
  • Enzyme Interaction Studies : Another research project focused on the compound's interaction with certain enzymes involved in cancer metabolism. The compound demonstrated a competitive inhibition pattern against thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly proliferating cells, which suggests its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoateStructureModerate antimicrobial activityContains chlorine instead of bromine
Methyl 5-bromo-2-hydroxybenzoateStructureAntioxidant propertiesLacks methoxy group
Methyl 5-bromo-2-methylbenzoateStructureLimited enzyme inhibitionDifferent substitution pattern

Q & A

Q. How can Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate be synthesized and structurally characterized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or esterification reaction. For example, in analogous compounds, methyl 5-bromo-2-hydroxybenzoate is reacted with a methoxy-oxoethylating agent (e.g., methyl bromoacetate) under basic conditions (e.g., K₂CO₃) in anhydrous THF at reflux . After reaction completion, purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) is recommended. Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165–170 ppm) .
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ for ester and carbonyl groups .
  • High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are critical factors for optimizing reaction yield during synthesis?

Methodological Answer: Key factors include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of the phenolic starting material to the alkylating agent ensures excess electrophile for complete substitution .
  • Solvent selection : Anhydrous THF or DMF enhances nucleophilicity of the phenolic oxygen.
  • Temperature control : Reflux (~60–80°C) accelerates reactivity while minimizing side reactions .
  • Monitoring progress : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion before workup.

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions influence its packing?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., in ethyl acetate/hexane). Data collection at low temperature (e.g., 100 K) improves resolution. Refinement using SHELXL (for small molecules) resolves bond lengths, angles, and intermolecular interactions . Key findings for analogous compounds include:

  • π–π stacking : Between aromatic rings (e.g., quinoline and benzoate moieties) with centroid distances of 3.5–4.0 Å, forming 1D chains .
  • Hydrogen bonding : Weak C–H···O or O–H···N interactions (2.5–3.0 Å) stabilize supramolecular assemblies .
  • Space groups : Commonly P2₁/n or P1, with Z’ = 1–4 depending on symmetry .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies may arise from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. unsolvated) alter packing but not NMR profiles. SCXRD of multiple batches can identify polymorphs .
  • Dynamic effects in solution : Rotational freedom of methoxy/ester groups in NMR vs. fixed conformations in crystals. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can model dynamic behavior .
  • Residual solvents : Crystallographic data may include solvent molecules not detected in bulk NMR. Thermogravimetric analysis (TGA) identifies solvent loss upon heating.

Q. What computational methods complement experimental structural analysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry (e.g., B3LYP/6-311+G(d,p)) and calculate NMR chemical shifts for comparison with experimental data .
  • Hirshfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., π–π vs. H-bonding) using CrystalExplorer .
  • Molecular docking : For bioactive derivatives, assess binding modes to biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.